2-(4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid
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Overview
Description
2-(4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid is a complex organic compound. It's particularly relevant in fields like medicinal chemistry due to its potential use as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step synthetic route starting from commercially available starting materials. The process often involves:
Protection of functional groups to prevent unwanted side reactions.
Sequential coupling reactions to build the desired structure.
Deprotection steps to reveal the functional groups for further reactions.
Purification using methods like column chromatography to isolate the final product.
Industrial Production Methods
Industrial production methods typically scale up the laboratory synthesis procedures. They use more robust and cost-effective reagents and conditions to ensure efficiency and yield. Common techniques might include large-scale reactors for batch processing and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like chromium trioxide or potassium permanganate, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride, converting certain functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups at specific positions within the molecule.
Common Reagents and Conditions
Reagents such as:
Dichloromethane (DCM): for maintaining a non-polar reaction environment.
N,N'-dicyclohexylcarbodiimide (DCC): for facilitating coupling reactions.
Palladium on carbon (Pd/C): for catalyzing hydrogenation reactions.
Major Products
The major products formed from these reactions will depend on the specific pathways and conditions employed but generally include derivatives that can be further functionalized or used in subsequent synthetic steps.
Scientific Research Applications
This compound is versatile in scientific research, especially in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Intermediate in the synthesis of potential therapeutic agents.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through its functional groups and overall molecular structure:
Molecular Targets: It can interact with various biological targets, such as enzymes or receptors, depending on its modifications.
Pathways Involved: The pathways involved are largely dictated by its intended application, whether in drug development or material science.
Comparison with Similar Compounds
Comparison
List of Similar Compounds
2-(tert-Butoxycarbonylamino)piperidine
9-Fluorenylmethoxycarbonyl chloride
Piperidine-4-carboxylic acid derivatives
This detailed analysis should provide a comprehensive understanding of the compound and its significance in various fields.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-26(2,3)35-24(32)28-27(16-23(30)31)12-14-29(15-13-27)25(33)34-17-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22H,12-17H2,1-3H3,(H,28,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZBHBYCSQNDKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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